![molecular formula C14H22FN5 B11750202 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)
1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrazole ring, followed by the introduction of the fluoroethyl and methyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common.
Chemical Reactions Analysis
1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: Reagents like sodium hydride (NaH), palladium catalysts, and solvents like tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can lead to various substituted derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: The compound’s properties make it suitable for use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected depend on the specific biological target. The compound may influence signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine and N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine share structural similarities
Uniqueness: The presence of the fluoroethyl and pyrazolylmethyl groups in this compound provides unique chemical properties, such as increased stability and reactivity, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C14H22FN5 |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H22FN5/c1-11(2)9-20-13(4-6-17-20)8-16-14-12(3)10-19(18-14)7-5-15/h4,6,10-11H,5,7-9H2,1-3H3,(H,16,18) |
InChI Key |
NAUXSKIMNXYIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2CC(C)C)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


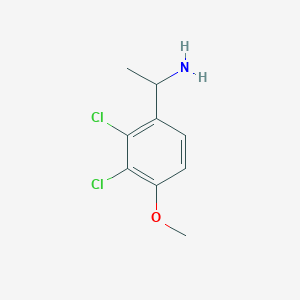
![1-Ethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11750142.png)
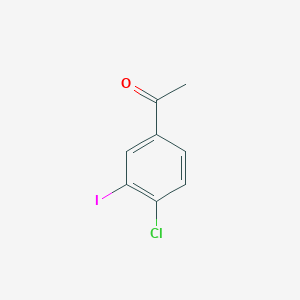
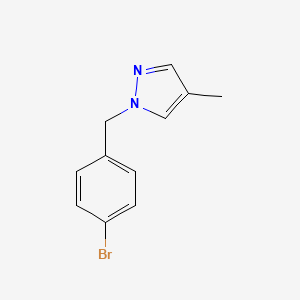
![[1,2]Thiazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11750159.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750180.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750190.png)
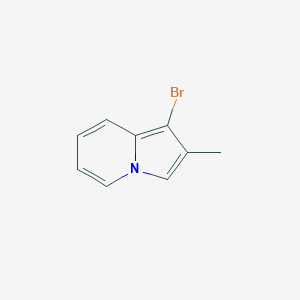
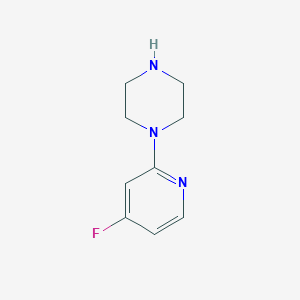
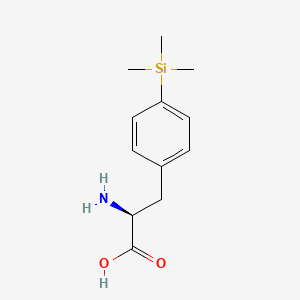
![(4S)-4-[(1Z)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-one](/img/structure/B11750212.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750220.png)
![4-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11750228.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B11750231.png)
